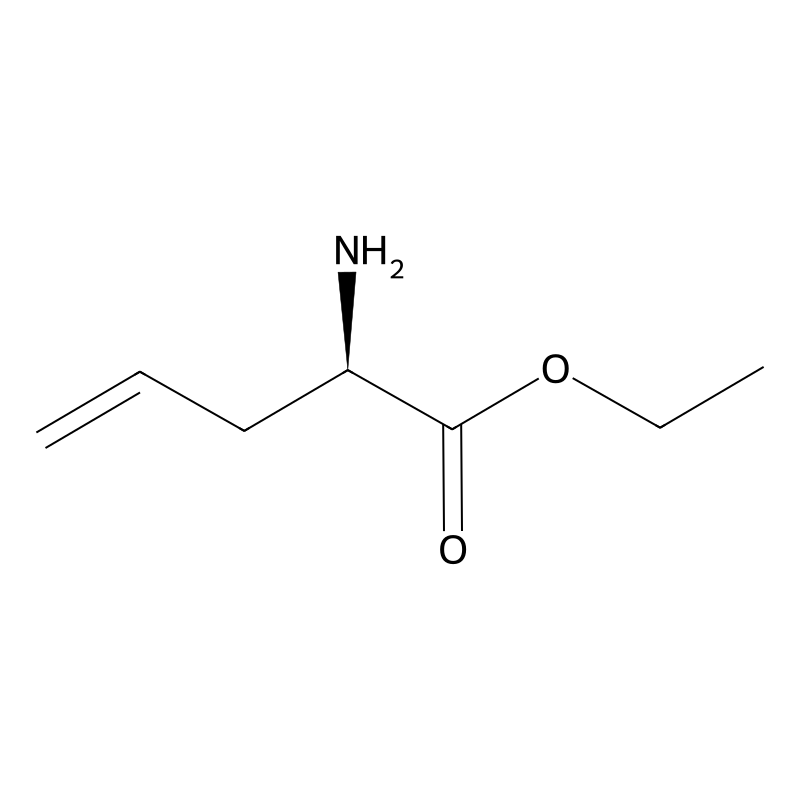

(S)-Allylglycine ethyl ester p-toluenesulfonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

(S)-Allylglycine ethyl ester p-toluenesulfonate can serve as a valuable building block for the synthesis of complex organic molecules. Its reactive functional groups, including the ester and the alkene moieties, allow for various chemical transformations. Research has explored its use in the synthesis of:

- Peptides and peptidomimetics: The chiral (S) configuration of the molecule makes it useful in creating specific peptide structures with potential applications in drug development [].

- Heterocyclic compounds: The presence of the amine and alkene groups allows it to participate in cyclization reactions to form heterocyclic rings, which are important scaffolds in many pharmaceuticals [].

Medicinal Chemistry

The potential biological activity of (S)-allylglycine ethyl ester p-toluenesulfonate itself or its derivatives is being investigated. Studies suggest its possible role in:

- Antimicrobial activity: Research has explored the development of novel antimicrobial agents from this molecule, although further investigation is needed [].

- Enzyme inhibition: The molecule's structure might enable it to interact with specific enzymes, potentially leading to the development of new drugs [].

(S)-Allylglycine ethyl ester p-toluenesulfonate is a synthetic compound classified as an unnatural amino acid. It is characterized by its molecular formula and a molecular weight of approximately 315.39 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms, with the (S)-enantiomer being of particular interest due to its biological properties. The compound appears as a white to yellow powder and has an enantiomeric excess of at least 98% .

- Esterification: The reaction between an alcohol and a carboxylic acid, leading to the formation of esters.

- Hydrolysis: The breakdown of the ester into its corresponding acid and alcohol in the presence of water.

- Transamination: The transfer of an amino group to a keto acid, which is significant in metabolic pathways involving amino acids.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in drug development .

Research indicates that (S)-allylglycine ethyl ester p-toluenesulfonate exhibits various biological activities. It is known to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly in the context of GABA (gamma-aminobutyric acid) synthesis. This inhibition can lead to increased levels of GABA, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety . Additionally, studies have shown that this compound can influence metabolic pathways, enhancing physiological activity and stability .

The synthesis of (S)-allylglycine ethyl ester p-toluenesulfonate typically involves several steps:

- Formation of Allylglycine: Starting from glycine, allyl groups are introduced through alkylation methods.

- Esterification: The allylglycine is then reacted with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.

- Sulfonation: Finally, p-toluenesulfonic acid is added to produce the p-toluenesulfonate salt.

This multi-step synthesis allows for the production of high-purity (S)-allylglycine ethyl ester p-toluenesulfonate suitable for research and pharmaceutical applications .

(S)-Allylglycine ethyl ester p-toluenesulfonate has several notable applications:

- Pharmaceutical Research: Due to its role as a GABA precursor, it is investigated for potential use in treatments for neurological disorders.

- Biochemical Studies: It serves as a tool compound for studying amino acid metabolism and enzyme inhibition.

- Synthetic Biology: Used in the design of novel peptides or proteins with enhanced properties due to its unnatural structure .

Interaction studies involving (S)-allylglycine ethyl ester p-toluenesulfonate focus on its effects on various biological systems. It has been shown to interact with neurotransmitter systems, particularly those involving GABA. These interactions can modulate synaptic transmission and influence neuronal excitability, making it a subject of interest for neuropharmacological research . Additionally, studies may explore its binding affinity to specific enzymes or receptors related to amino acid metabolism.

Several compounds share structural similarities with (S)-allylglycine ethyl ester p-toluenesulfonate, including:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| (S)-Allylglycine | 16338-48-0 | CHNO | Basic structure without esterification |

| (R)-Allylglycine | 54594-06-8 | CHNO | Enantiomer with different biological effects |

| (S)-α-Allylglycine ethyl ester | 1231709-21-9 | CHNO | Ethyl ester form without sulfonation |

| (R)-α-Allylglycine ethyl ester | 1432914-51-6 | CHNO | Enantiomeric form with distinct properties |

The uniqueness of (S)-allylglycine ethyl ester p-toluenesulfonate lies in its combination of allyl and sulfonate functionalities, which enhances its solubility and stability compared to other similar compounds. This makes it particularly valuable for pharmaceutical applications where solubility and metabolic stability are critical factors .